2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849584
InChI: InChI=1S/C11H18N4O3/c12-11-10(15(17)18)9(13-14(11)6-7-16)8-4-2-1-3-5-8/h8,16H,1-7,12H2
SMILES:
Molecular Formula: C11H18N4O3
Molecular Weight: 254.29 g/mol

2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol

CAS No.:

Cat. No.: VC15849584

Molecular Formula: C11H18N4O3

Molecular Weight: 254.29 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol -

Specification

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
IUPAC Name 2-(5-amino-3-cyclohexyl-4-nitropyrazol-1-yl)ethanol
Standard InChI InChI=1S/C11H18N4O3/c12-11-10(15(17)18)9(13-14(11)6-7-16)8-4-2-1-3-5-8/h8,16H,1-7,12H2
Standard InChI Key IQIQXWCRVRAUMC-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=NN(C(=C2[N+](=O)[O-])N)CCO

Introduction

2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol is a complex organic compound belonging to the pyrazole class. It features a unique structure with an amino group at the 5-position, a cyclohexyl group at the 3-position, and a nitro group at the 4-position of the pyrazole ring. An ethanol moiety is attached to the nitrogen atom at the 1-position, contributing to its chemical reactivity and biological activity.

Synthesis

The synthesis of 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multiple steps, focusing on the selective introduction of functional groups while maintaining high yields and purity. These methods often involve condensation reactions and the use of specific catalysts to ensure the desired substitution patterns on the pyrazole ring.

Biological Activities

Pyrazole derivatives, including 2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanol, are known for their diverse biological activities. They have been studied for potential anti-inflammatory, analgesic, and anticancer properties. The mechanism of action often involves interaction with specific biological targets, such as enzymes or receptors, which can modulate signaling pathways and influence cellular functions like proliferation and apoptosis.

Applications

This compound has applications across various scientific fields, particularly in drug discovery and development. Its unique structure and potential biological activities make it a valuable candidate for further research into therapeutic agents.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanolIsopropyl group at the 3-positionDifferent steric hindrance compared to cyclohexyl substitution
2-(5-Amino-3-cyclohexyl-4-nitro-1H-pyrazol-1-yl)ethanolCyclohexyl group at the 3-positionEnhanced lipophilicity and potential for different biological interactions
2-(5-Amino-3-isobutyl-4-nitro-1H-pyrazol-1-yl)ethanolIsobutyl group at the 3-positionVariation in steric hindrance affecting biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator